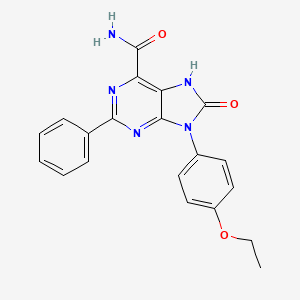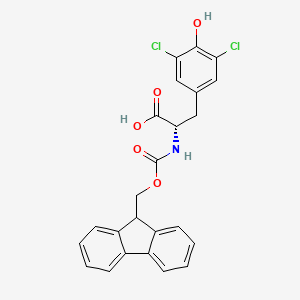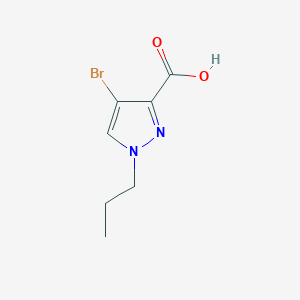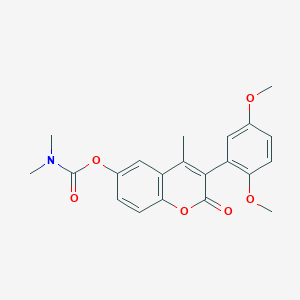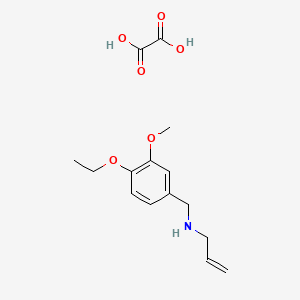![molecular formula C23H17Cl3N2O B2793406 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole CAS No. 477713-45-4](/img/structure/B2793406.png)
3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, also known as 3CP-1DCPP, is a synthetic pyrazole compound that has been studied for its potential applications in scientific research. It has been used as a model compound for the study of DNA-binding and DNA-structure interactions. The compound has also been studied for its ability to interact with other biomolecules such as proteins and lipids.
Scientific Research Applications
3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole has been studied for its potential applications in scientific research. It has been used as a model compound for the study of DNA-binding and DNA-structure interactions. The compound has been used to study the effects of DNA-binding agents on DNA structure and the ability of DNA-binding agents to cause DNA damage. Additionally, this compound has been studied for its ability to interact with other biomolecules such as proteins and lipids. It has been used to study the effects of DNA-binding agents on protein-DNA interactions and the ability of DNA-binding agents to cause protein damage.
Mechanism of Action
The mechanism of action of 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole is not yet fully understood. However, studies have suggested that the compound binds to DNA and proteins through hydrogen bonding and hydrophobic interactions. It is believed that the compound has the ability to interact with DNA bases and proteins, which can lead to changes in the structure of the DNA and proteins. Additionally, studies have suggested that the compound can interact with other biomolecules, such as lipids, which can lead to changes in the structure of the biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that the compound has the ability to interact with DNA bases and proteins, which can lead to changes in the structure of the DNA and proteins. Additionally, studies have suggested that the compound can interact with other biomolecules, such as lipids, which can lead to changes in the structure of the biomolecules.
Advantages and Limitations for Lab Experiments
The use of 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize in a short amount of time. Additionally, it has been used in numerous studies and has been found to be effective in binding to DNA and proteins. However, there are also some limitations to using this compound in laboratory experiments. The compound is not very stable and is easily degraded in the presence of light or heat. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are many potential future directions for the use of 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole. One potential direction is to further study the compound’s ability to interact with DNA bases and proteins. Additionally, the compound could be used to study the effects of DNA-binding agents on other biomolecules, such as lipids. Another potential direction is to develop new synthesis methods for this compound that are more efficient and cost-effective. Additionally, the compound could be used to study the effects of DNA-binding agents on gene expression and epigenetic modifications. Finally, the compound could be used to study the effects of DNA-binding agents on cell proliferation and differentiation.
Synthesis Methods
3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole is synthesized by a two-step reaction. The first step involves the reaction of 4-chlorophenylmethoxybenzaldehyde with 3,4-dichlorophenylmethyl isocyanate in the presence of a base. The reaction yields this compound-4-carbaldehyde, which is then reacted with hydrazine hydrate in the presence of a base to yield the desired product. The synthesis of this compound has been reported to be high yielding and can be performed in a short amount of time.
properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O/c24-18-8-5-16(6-9-18)15-29-23-4-2-1-3-19(23)22-11-12-28(27-22)14-17-7-10-20(25)21(26)13-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVVYADQPGKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2793325.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2793326.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2793330.png)

![6-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2793333.png)
